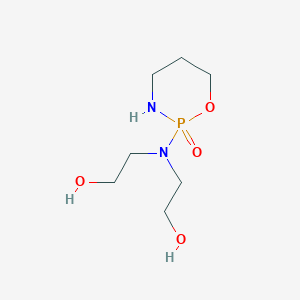

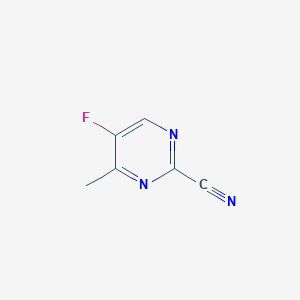

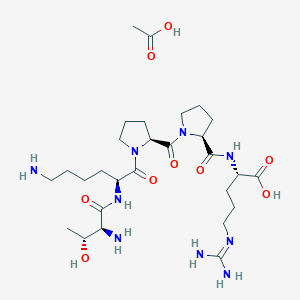

![molecular formula C16H21FN2O2 B1450063 8-フルオロ-3,4,4a,5-テトラヒドロ-1H-ピリド[4,3-b]インドール-2(9bH)-カルボン酸tert-ブチル CAS No. 1251015-03-8](/img/structure/B1450063.png)

8-フルオロ-3,4,4a,5-テトラヒドロ-1H-ピリド[4,3-b]インドール-2(9bH)-カルボン酸tert-ブチル

説明

The compound “tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate” is a complex organic molecule. It contains a pyrido[4,3-b]indole core, which is a type of heterocycle that is significant in the field of medicinal chemistry . Many compounds with this core exhibit a variety of biological activities .

Chemical Reactions Analysis

Compounds with a 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core have been used in the synthesis of various antitumor drugs . They can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .科学的研究の応用

抗癌研究

この化合物は、他のピリド[4,3-b]インドール誘導体との構造類似性から、抗癌研究で有望視されています。 これらの誘導体は、一部の抗腫瘍薬のファーマコフォアと考えられているアルキルまたはアラルキルとスルホニル基を導入するように設計されています 。 これらの基の導入により、HeLa、A549、HepG2、MCF-7などのさまざまな癌細胞株に対して、中等度から優れた抗増殖活性を示す化合物が生み出されました .

分子ドッキング研究

tert-ブチル8-フルオロ誘導体は、分子ドッキング研究で用いて、生物学的標的との相互作用を理解することができます。 類似の化合物の以前の研究では、癌に関与する受容体型チロシンキナーゼであるc-Metの活性部位における結合配向が明らかになりました 。これは、標的療法の設計における可能性を示唆しています。

分子動力学シミュレーション

分子ドッキングと併せて、分子動力学シミュレーションを実行して、この化合物と受容体との間の結合安定性を評価することができます。 これは、薬物候補の有効性と潜在的な副作用を予測するために不可欠です .

新規薬物の設計と合成

tert-ブチル8-フルオロ誘導体は、新規薬物の設計と合成におけるビルディングブロックとして役立ちます。 構造を変更することにより、研究者は潜在的な治療用途を持つさまざまな化合物を作り出すことができます .

ファーマコフォアモデリング

ファーマコフォアモデリングは、分子が特定の生物学的標的と相互作用するために必要な構造的特徴を特定してマッピングする作業です。 tert-ブチル8-フルオロ誘導体の構造は、新規創薬のためのファーマコフォアモデルを開発するために使用できます .

インビトロ抗増殖アッセイ

癌細胞株を用いたインビトロ抗増殖アッセイで、化合物の癌に対する有効性を評価することができます。 これらのアッセイは、細胞増殖を50%阻害するために必要な濃度を示すIC50値を決定するのに役立ちます .

作用機序

Target of Action

The primary target of this compound is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, particularly in the context of cancer cells .

Mode of Action

The compound interacts with its target, the c-Met kinase, primarily through hydrophobic interactions . This interaction can inhibit the kinase’s activity, leading to a decrease in the proliferation of cancer cells .

Biochemical Pathways

By inhibiting c-Met kinase, the compound affects the hepatocyte growth factor (HGF)/c-Met signaling pathway . This pathway is often upregulated in cancer cells, and its inhibition can lead to reduced cell growth and survival .

Pharmacokinetics

The compound’s efficacy against cancer cells suggests that it has sufficient bioavailability to exert its effects .

Result of Action

The compound’s action results in a dose-dependent inhibition of the proliferation of various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . It also significantly inhibits the cytolytic activity of these cells .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability .

生化学分析

Biochemical Properties

tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate: plays a significant role in biochemical reactions, particularly in the inhibition of cancer cell proliferation. It interacts with various enzymes and proteins, including c-Met, a receptor tyrosine kinase that is often overexpressed in cancer cells . The compound binds to the active site of c-Met, inhibiting its activity and thereby blocking downstream signaling pathways that promote cell growth and survival . Additionally, molecular docking studies have shown that this compound has a stable binding orientation within the active site of c-Met, further supporting its potential as an anti-cancer agent .

Cellular Effects

The effects of tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate on various cell types have been extensively studied. It has been shown to inhibit the proliferation of several cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The compound exerts its effects by disrupting cell signaling pathways, leading to reduced cell viability and increased apoptosis . Furthermore, it influences gene expression by downregulating genes involved in cell cycle progression and upregulating genes associated with apoptosis . This dual action on cell signaling and gene expression makes it a promising candidate for cancer therapy.

Molecular Mechanism

At the molecular level, tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate exerts its effects through several mechanisms. It binds to the active site of c-Met, inhibiting its kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the c-Met signaling pathway, which is crucial for cancer cell proliferation and survival . Additionally, the compound has been shown to induce changes in gene expression, leading to the activation of apoptotic pathways and the suppression of cell cycle progression . These molecular mechanisms collectively contribute to its anti-cancer effects.

Temporal Effects in Laboratory Settings

The stability and long-term effects of tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate have been evaluated in laboratory settings. The compound has demonstrated good stability under various conditions, maintaining its activity over extended periods . In in vitro studies, its effects on cancer cell proliferation and apoptosis were observed to be sustained over time, indicating its potential for long-term therapeutic use

Dosage Effects in Animal Models

In animal models, the effects of tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate vary with dosage. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing potential side effects.

Metabolic Pathways

tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate: is metabolized through several pathways, involving enzymes such as cytochrome P450 . The compound undergoes oxidative metabolism, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall therapeutic effects of the compound . Additionally, the compound’s interaction with cofactors and other metabolic enzymes can influence its metabolic flux and the levels of metabolites produced .

Transport and Distribution

The transport and distribution of tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate within cells and tissues are mediated by various transporters and binding proteins . The compound is efficiently taken up by cancer cells, where it accumulates and exerts its therapeutic effects . Its distribution within tissues is influenced by factors such as tissue permeability and the presence of specific transporters . Understanding these factors is crucial for optimizing the delivery and efficacy of the compound in therapeutic applications.

Subcellular Localization

The subcellular localization of tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target proteins and enzymes . Additionally, it may be directed to specific subcellular compartments through targeting signals or post-translational modifications . These localization patterns can influence the compound’s activity and its ability to modulate cellular processes.

特性

IUPAC Name |

tert-butyl 8-fluoro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN2O2/c1-16(2,3)21-15(20)19-7-6-14-12(9-19)11-8-10(17)4-5-13(11)18-14/h4-5,8,12,14,18H,6-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXJRJXMRBLFIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2C(C1)C3=C(N2)C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

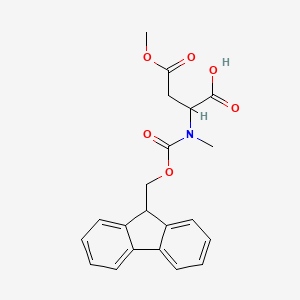

![(3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1449984.png)

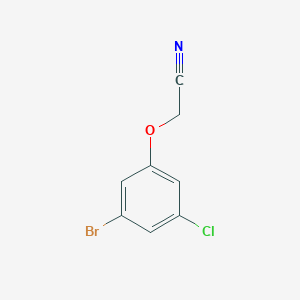

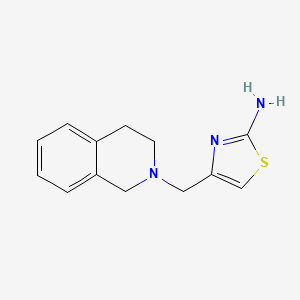

![(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1449997.png)

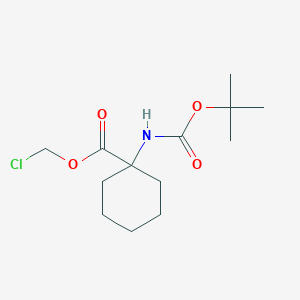

![1-[1-(Propan-2-yl)piperidin-4-yl]piperazine](/img/structure/B1449998.png)

![1-[(3-Fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B1450003.png)